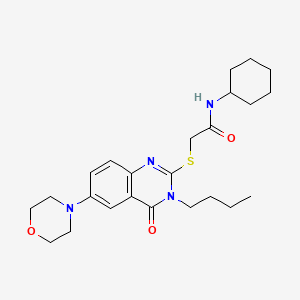
Sodium 3-(oxetan-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(oxetan-2-yl)propanoate , also known as sodium propionate , is a chemical compound with the molecular formula C₃H₅NaO₂ . It is the sodium salt of propionic acid. This white crystalline solid is deliquescent in moist air . The compound is commonly used in various applications due to its interesting properties.
Synthesis Analysis
The synthesis of sodium 3-(oxetan-2-yl)propanoate involves the reaction of propionic acid with sodium carbonate or sodium hydroxide . The resulting compound is a polymeric structure featuring trigonal prismatic Na⁺ centers bonded to six oxygen ligands provided by the carboxylates. The compound has a layered structure, with hydrophobic ethyl groups projecting .
Molecular Structure Analysis
The molecular structure of sodium 3-(oxetan-2-yl)propanoate consists of the sodium cation (Na⁺) coordinated to the propionate anion. The anhydrous form exhibits a polymeric structure, with the carboxylate groups forming a layered arrangement. The ethyl groups contribute to the hydrophobic nature of the compound .
Wissenschaftliche Forschungsanwendungen
Selective Reducing Agents in Organic Synthesis
Sodium cyanohydridoborate (NaBH3CN) demonstrates broad utility as a selective reducing agent for a variety of organic functional groups. Its reduction capabilities are highly dependent on pH, showcasing a versatile tool for synthesizing primary, secondary, or tertiary amines via reductive amination of carbonyl groups. This research illustrates the potential of sodium-based compounds in facilitating complex organic transformations (Borch, Bernstein, & Durst, 1971).
Interaction with Saccharides
The study of sodium 3-(trihydroxygermyl)propanoate interactions with monosaccharides via nuclear magnetic resonance revealed that this compound forms complexes with saccharides, indicating a preference for fructose over glucose. These findings suggest sodium compounds' potential in studying and influencing biological processes involving sugar compounds, glycoproteins, and glucolipids (Shimada et al., 2015).
Electrochemical Applications
An electrocatalytic reactor utilizing a sodium compound for the oxidation of 2,2,3,3-tetrafluoro-1-propanol to sodium 2,2,3,3-tetrafluoropropionate showcases the potential of sodium-based reactants in green chemistry and selective chemical synthesis. This work highlights the ability of sodium compounds to facilitate environmentally friendly chemical processes with high selectivity and efficiency (Wang et al., 2014).
Luminescence and Structural Analysis
Research on the luminescence properties of sodium salts with specific organic ligands reveals the relationship between structural features and luminescence behavior. Such studies can contribute to the development of new materials with desired optical properties for applications in sensors, displays, and lighting technologies (Tafeenko et al., 2009).
Hydration Studies in Aqueous Solutions
Investigations into the hydration of sodium propanoate and sodium butanoate in aqueous solutions enhance our understanding of solute-solvent interactions. This research is crucial for fields like solution chemistry, where the behavior of ions in solvents can influence reactions, formulations, and material properties (Rahman, Hefter, & Buchner, 2013).
Eigenschaften
IUPAC Name |
sodium;3-(oxetan-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQVHRWSULNDRG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

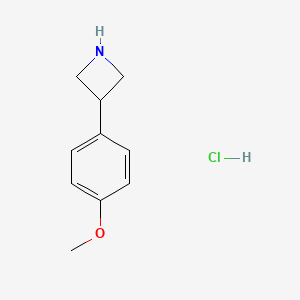

![2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2678066.png)
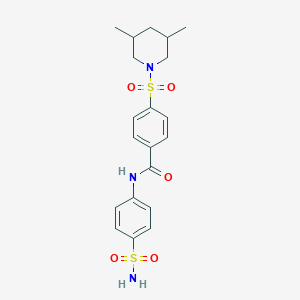
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2678068.png)
![2-Chloro-N-[1-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]acetamide](/img/structure/B2678070.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2678071.png)
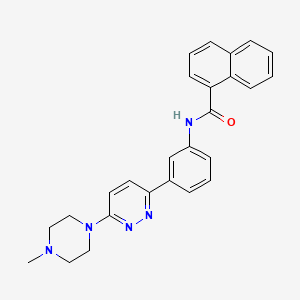
![(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2678074.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2678075.png)
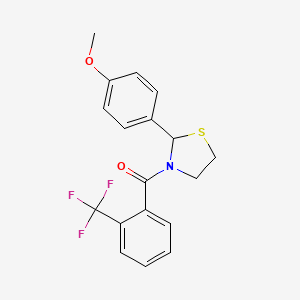
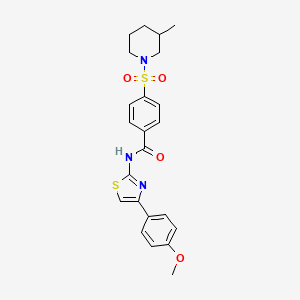
![2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678082.png)
